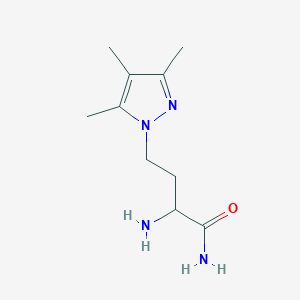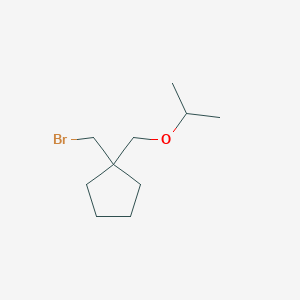
1-(Bromomethyl)-1-(isopropoxymethyl)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is an organic compound that belongs to the class of cyclopentanes It features a bromomethyl group and a propan-2-yloxy group attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached through etherification reactions using propan-2-ol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopentanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane would depend on its specific interactions with molecular targets. Generally, such compounds can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(chloromethyl)-1-[(propan-2-yloxy)methyl]cyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(bromomethyl)-1-[(methoxy)methyl]cyclopentane: Similar structure but with a methoxy group instead of propan-2-yloxy.
1-(bromomethyl)-1-[(ethoxy)methyl]cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.
Uniqueness
1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopentane is unique due to the specific combination of functional groups attached to the cyclopentane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H19BrO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(propan-2-yloxymethyl)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)12-8-10(7-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
ONLJGWKGSPIBLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1(CCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


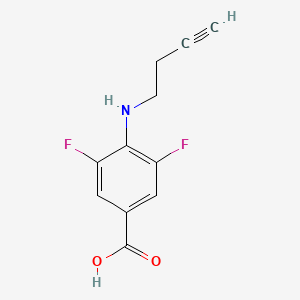
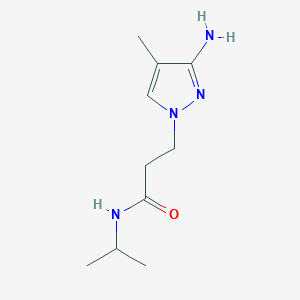
![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)
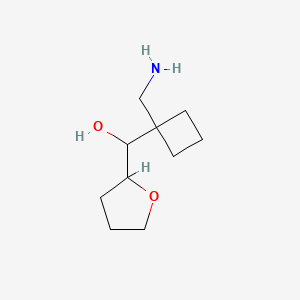

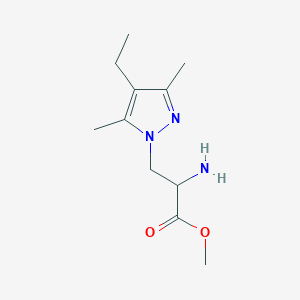
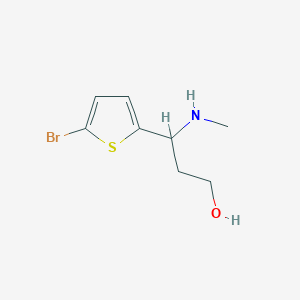
![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)
![5-Bromo-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13629378.png)
![3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13629383.png)
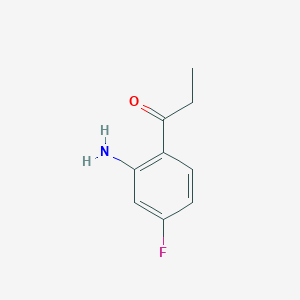

![3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
